molecular formula C5H12ClNO B3026775 (3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride CAS No. 1107658-76-3

(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride

Cat. No.: B3026775
CAS No.: 1107658-76-3
M. Wt: 137.61
InChI Key: YPSDRILWPNPXQJ-UYXJWNHNSA-N
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Description

“(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 478922-47-3 . It is also known by the synonyms “(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride” and "(3R,5S)-3-HYDROXY-5-HYDROXYMETHYLPYRROLIDINE HYDROCHLORIDE" . It is primarily used for research and development .


Molecular Structure Analysis

The molecular weight of “this compound” is 117.15 . Its IUPAC name is “(3R,5S)-5-(hydroxymethyl)-3-pyrrolidinol” and its InChI code is "1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1" .


Physical And Chemical Properties Analysis

“this compound” is a white solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Neurochemical and Pharmacological Research

  • Behavioral Pharmacology of 5-HT1B Antagonists : Research on selective 5-hydroxytryptamine (HT)1B antagonists demonstrates their potential in treating anxiety and affective disorders. For example, studies have shown anxiolytic and antidepressant potential in various animal models, suggesting utility for 5-HT1B antagonists in treating such conditions (Hudzik et al., 2003).

  • Enhancement of Protoporphyrin IX Accumulation for Photodynamic Therapy : Pretreatment strategies to increase protoporphyrin IX accumulation in photodynamic therapy have been studied, indicating that manipulation of biochemical pathways can improve clinical outcomes in dermatological applications (Gerritsen et al., 2008).

  • Stereochemistry in Pharmacology : The stereochemistry of phenylpiracetam and its derivatives has been linked to their pharmacological profile, with specific enantiomers displaying more favorable effects. This underscores the importance of stereochemistry in drug development and the potential for specific stereoisomers to exhibit distinct biological activities (Veinberg et al., 2015).

  • Polymeric Materials in Drug Delivery : Polyvinylpyrrolidone (PVP) is highlighted for its role in pharmaceutical formulations, demonstrating the multifunctional use of polymers in enhancing drug bioavailability, stability, and delivery mechanisms. This suggests that related compounds might also find applications in drug delivery systems (Luo et al., 2021).

  • Serotonergic System Studies : Research utilizing α-Methyl-L-tryptophan to study the brain's serotonergic system indicates the value of specific compounds in neurochemical research, potentially offering insights into neurotransmitter synthesis rates and pathways (Diksic & Young, 2001).

Safety and Hazards

“(3R,5S)-5-Methylpyrrolidin-3-ol hydrochloride” is classified as a skin irritant (Category 2) and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

Properties

IUPAC Name

(3R,5S)-5-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSDRILWPNPXQJ-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107658-76-3
Record name 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107658-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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